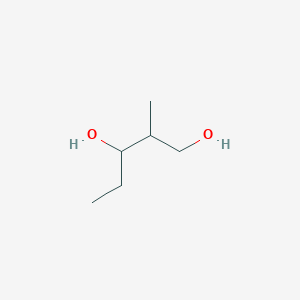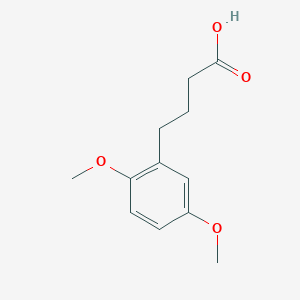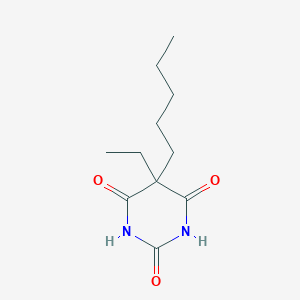
Di-tert-butyl disulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of di-tert-butyl disulfide involves catalytic asymmetric oxidation processes. A notable method described by Cogan et al. (1998) involves the catalytic asymmetric oxidation of tert-butyl disulfide using H2O2 as the stoichiometric oxidant in the presence of vanadium catalysts and chiral ligands, yielding products with high enantiomeric excess and serving as precursors to chiral tert-butanesulfinyl compounds (Cogan et al., 1998). Moreover, Elothmani et al. (1993) presented a facile method for preparing N-tert-butylamides via the anodic oxidation of di-tert-butyl disulfide, demonstrating the versatility of this compound in synthesizing functionalized derivatives (Elothmani et al., 1993).
Molecular Structure Analysis
Investigations into the molecular structure of di-tert-butyl disulfide derivatives have revealed detailed insights into their chemical characteristics. Freeman et al. (1995) analyzed the crystal structure of bis(tert-butylsulfonyl) disulfide, providing comparisons with oxides of other polysulfanes and highlighting the double-bond character along the S−O bonds, which is longer than that of S−S (Freeman et al., 1995).
Chemical Reactions and Properties
Di-tert-butyl disulfide undergoes various chemical reactions, including electrochemical oxidations and catalyst-free synthesis processes. Zhou et al. (2016) developed a catalyst-free method for synthesizing unsymmetrical disulfides via reactions with mercapto nitrogen-containing heterocycles, underscoring the compound's versatility in forming bioactive molecules (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of di-tert-butyl disulfide, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. However, specific studies focusing solely on the detailed physical properties of di-tert-butyl disulfide were not highlighted in the searched literature, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of di-tert-butyl disulfide, including its reactivity with different chemical reagents and conditions for synthesis, have been explored to a significant extent. The work by Zheng-yong (2011) on the catalytic synthesis of di-tert-butyl disulfide using molybdenum trichloride monoxide-DMSO complex as a catalyst illustrates the compound's reactivity and the conditions favorable for its synthesis, providing a yield greater than 96% under optimized conditions (Zheng-yong, 2011).
Aplicaciones Científicas De Investigación
Organic Synthesis
Di-tert-butyl disulfide is an important organic intermediate . It is a crucial raw material for the synthesis of disulfide bond-containing sulfinyl and oxythio compounds . The specific methods of application or experimental procedures might vary depending on the target compound being synthesized. The outcomes of these syntheses would be the successful production of the target compounds, which could be quantified and analyzed using various analytical chemistry techniques.
Vulcanizing Agent
Di-tert-butyl disulfide can be used as a vulcanizing agent for rubber and elastomers . In this application, it is mixed with the rubber or elastomer material and then heated. The heat causes the disulfide to react with the rubber, forming cross-links between the polymer chains and thereby increasing the material’s strength and elasticity. The effectiveness of the vulcanization process can be measured by testing the physical properties of the vulcanized material, such as its tensile strength, elasticity, and resistance to wear and tear .
Oxidation Catalyst
The mechanism of the oxidation of di-tert-butyl disulfide in the presence of H2O2 catalyzed by bis(acetylacetonato)oxovanadium and a chiral Schiff-base ligand has been investigated . This reaction could be used in various fields of chemistry where selective oxidation is required. The outcomes of these reactions would be the successful oxidation of the target compounds, which could be quantified and analyzed using various analytical chemistry techniques .
Preparation of Gold-Supported Thin Films
Di-tert-butyl disulfide has been used in the preparation of gold-supported thin film from symmetrical and mixed disulphide adsorbates . The specific methods of application or experimental procedures might vary depending on the target compound being synthesized. The outcomes of these syntheses would be the successful production of the target compounds, which could be quantified and analyzed using various analytical chemistry techniques .
Monomer for the Synthesis of Proteins and Other Biologically Active Molecules
Di-tert-butyl disulfide can be used as a monomer for the synthesis of proteins and other biologically active molecules . The specific methods of application or experimental procedures might vary depending on the target compound being synthesized. The outcomes of these syntheses would be the successful production of the target compounds, which could be quantified and analyzed using various analytical chemistry techniques .
Antioxidant Activity
Polysulfides, including Di-tert-butyl disulfide, have been found to have antioxidant activity . They are indispensable additives to lubricants due to their anti-wear properties, but are also added to other petroleum-derived products as oxidation inhibitors . The effectiveness of these compounds as antioxidants can be measured by testing the oxidative stability of the products to which they are added .
Atomic Layer Deposition Precursor
Di-tert-butyl disulfide can be used as an atomic layer deposition precursor for synthesizing transition metal dichalcogenides . This process involves alternately exposing a substrate to a metalorganic precursor and a sulfur source . The use of di-tert-butyl disulfide as a sulfur source is advantageous because it is less hazardous and more cost-effective than other commonly used sulfur sources, such as hydrogen sulfide . The outcomes of these syntheses would be the successful production of transition metal dichalcogenides, which have applications in electrocatalysis, energy storage, and microelectronics .
Synthesis of Disulfide Bond-Containing Sulfinyl and Oxythio Compounds
Di-tert-butyl disulfide is an important raw material for the synthesis of disulfide bond-containing sulfinyl and oxythio compounds . The specific methods of application or experimental procedures might vary depending on the target compound being synthesized. The outcomes of these syntheses would be the successful production of the target compounds, which could be quantified and analyzed using various analytical chemistry techniques .
Safety And Hazards
Propiedades
IUPAC Name |
2-(tert-butyldisulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNDTDWDGQHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021913 | |
| Record name | t-Butyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl disulfide | |
CAS RN |
110-06-5 | |
| Record name | tert-Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(1,1-dimethylethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | t-Butyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTY9CM6498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

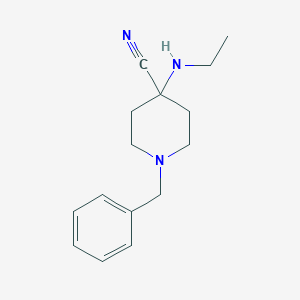
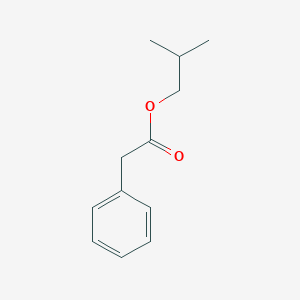
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
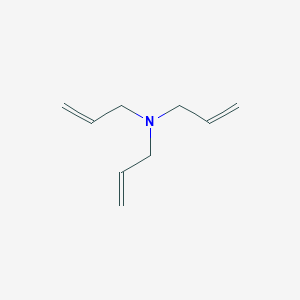
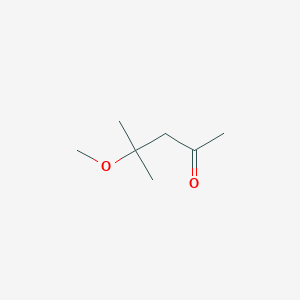
![Benzo[c]chrysene](/img/structure/B89444.png)
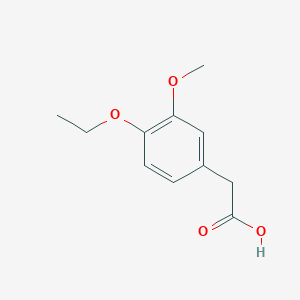
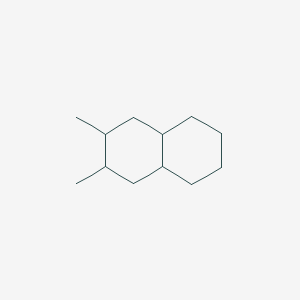
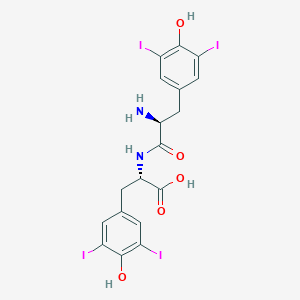

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
